molecular formula C7H11NO2 B7943341 Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate

Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B7943341
M. Wt: 141.17 g/mol
InChI Key: LZKGHFYTMJOLSL-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[310]hexane-1-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral applications, it acts as a protease inhibitor, blocking the activity of viral proteases and preventing viral replication . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity. Its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds highlights its importance in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-6(9)7-4-5(7)2-3-8-7/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKGHFYTMJOLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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